2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE
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Overview
Description
Preparation Methods
The synthesis of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinyl core: The pyrimidinyl core can be synthesized through the condensation of appropriate aldehydes and amines under acidic conditions.
Introduction of the diphenyl groups: The diphenyl groups are introduced via Friedel-Crafts alkylation reactions.
Formation of the sulfanyl linkage: The sulfanyl linkage is formed by reacting the pyrimidinyl core with a thiol compound.
Attachment of the butanamide moiety: The final step involves the coupling of the sulfanyl-pyrimidinyl intermediate with a butanamide derivative under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Scientific Research Applications
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.
Interacting with receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Disrupting cellular processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE can be compared with similar compounds, such as:
2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]-N-(1-phenylethyl)acetamide: This compound has a similar structure but with an acetamide group instead of a butanamide group.
2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]-N-(1-phenylethyl)propionamide:
2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]-N-(1-phenylethyl)hexanamide: With a hexanamide group, this compound may exhibit unique biological activities and industrial uses.
Properties
Molecular Formula |
C28H27N3OS |
---|---|
Molecular Weight |
453.6g/mol |
IUPAC Name |
2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C28H27N3OS/c1-3-26(27(32)29-20(2)21-13-7-4-8-14-21)33-28-30-24(22-15-9-5-10-16-22)19-25(31-28)23-17-11-6-12-18-23/h4-20,26H,3H2,1-2H3,(H,29,32) |
InChI Key |
XUQLKXIJXYXSHS-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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